molecular formula C21H17ClN2O B2763951 1-Benzyl-2-[(4-chlorophenoxy)methyl]benzimidazole CAS No. 612049-70-4

1-Benzyl-2-[(4-chlorophenoxy)methyl]benzimidazole

Cat. No. B2763951
CAS RN: 612049-70-4
M. Wt: 348.83
InChI Key: VNOJQXZUQYWAJF-UHFFFAOYSA-N
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Description

1-Benzyl-2-[(4-chlorophenoxy)methyl]benzimidazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BCB and has been the subject of numerous studies due to its unique properties and potential benefits.

Scientific Research Applications

Antiproliferative Activity Against Cancer Cells

Benzimidazole derivatives, including our compound of interest, have been investigated for their antiproliferative effects on various cancer cell lines. In particular, 1-Benzyl-2-[(4-chlorophenoxy)methyl]benzimidazole demonstrated potent activity against several cancer cell lines, including HeLa, A375, A549, A498, and HepG2. Notably, compounds 6-chloro-2-(4-fluorobenzyl)-1H-benzimidazole and 6-chloro-2-phenethyl-1H-benzimidazole exhibited remarkable activity with IC50 values in the range of 0.02–0.04 µM. Additionally, they were less toxic to normal human cells than the positive control compound methotrexate .

Antimicrobial Properties

Our compound also exhibits moderate antimicrobial activity against bacteria and fungi. While all tested compounds showed some level of activity, specific phenoxy methyl derivatives—such as 5-chloro-2-((4-chlorophenoxy)methyl)-1H-benzimidazole and 5,6-dichloro-2-((4-chlorophenoxy)methyl)-1H-benzimidazole—were particularly effective against Candida species (with MIC values <3.90 µg/mL) .

Potential Targets: Molecular Docking Studies

To understand the antiproliferative effects better, molecular docking studies were conducted. The docking scores of the synthesized compounds correlated significantly with their observed antiproliferative activity. These studies provide insights into potential protein targets affected by 1-Benzyl-2-[(4-chlorophenoxy)methyl]benzimidazole .

Mechanistic Studies

Further research should explore the underlying mechanisms of action, including interactions with cellular components and signaling pathways.

properties

IUPAC Name

1-benzyl-2-[(4-chlorophenoxy)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O/c22-17-10-12-18(13-11-17)25-15-21-23-19-8-4-5-9-20(19)24(21)14-16-6-2-1-3-7-16/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOJQXZUQYWAJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-2-[(4-chlorophenoxy)methyl]benzimidazole

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